molecular formula C25H22FN3O3 B2934677 2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1172550-16-1

2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No. B2934677
CAS RN: 1172550-16-1
M. Wt: 431.467
InChI Key: FGDPZZPTLTURKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups. For instance, the quinazolinone moiety could be synthesized via a cyclization reaction involving anthranilic acid and a suitable amine . The introduction of the fluorophenyl and dimethylphenoxy groups would likely involve further steps, possibly including nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Structural Aspects and Properties

This compound is related to amide-containing isoquinoline derivatives, which have been studied for their structural aspects. Specifically, compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, which share a structural similarity, have been examined for their ability to form gels and crystalline salts with mineral acids. These compounds also form host–guest complexes with certain hydroxybenzenes, showing enhanced fluorescence emission, a property potentially useful for scientific applications like imaging and sensing (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Quinazolinone analogues, similar in structure to the compound , have demonstrated significant antitumor activity. For example, certain benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, indicating the potential of these compounds in cancer research and therapy (Al-Suwaidan et al., 2016).

Antimicrobial and Anticancer Potentials

2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, similar in structure, have been synthesized and shown significant antimicrobial and anticancer activities. Their molecular docking studies indicate potential as lead compounds in drug design for antimicrobial and anticancer molecules (Mehta et al., 2019).

Vibrational Spectroscopy and Molecular Docking Studies

Vibrational spectroscopy and molecular docking studies of similar quinazolinone derivatives have been conducted, demonstrating their potential in structural analysis and drug design. These studies include molecular electrostatic potential and frontier molecular orbital analysis, providing insights into the molecular interactions and properties of these compounds (El-Azab et al., 2016).

Potential as Neurokinin-1 Receptor Antagonists

Related compounds have been studied as neurokinin-1 receptor antagonists. These studies focus on their efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, suggesting potential applications in neurological research and therapy (Harrison et al., 2001).

Anticancer Agents Synthesis

The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, analogous to the compound , has been explored for their potential as anticancer agents. These compounds showed inhibitory activities against various cancer cell lines, indicating their relevance in cancer research and drug development (Fang et al., 2016).

Future Directions

The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Compounds with similar structures have been investigated for their potential as pharmaceuticals, among other applications .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-15-5-4-6-23(16(15)2)32-14-24(30)28-19-9-12-22-21(13-19)25(31)29(17(3)27-22)20-10-7-18(26)8-11-20/h4-13H,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPZZPTLTURKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

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